molecular formula C13H15ClO2 B12075130 3-Chloro-5-vinyl-benzoic acid tert-butyl ester

3-Chloro-5-vinyl-benzoic acid tert-butyl ester

Katalognummer: B12075130
Molekulargewicht: 238.71 g/mol
InChI-Schlüssel: WFQHPWDSROURJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-vinyl-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H15ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl ester group, and the benzene ring is substituted with a chlorine atom and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-vinyl-benzoic acid tert-butyl ester typically involves the esterification of 3-Chloro-5-vinyl-benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as sulfonic acid resins, can also enhance the efficiency of the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-vinyl-benzoic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 3-Chloro-5-vinyl-benzoic acid or 3-Chloro-5-vinyl-benzaldehyde.

    Reduction: 3-Chloro-5-vinyl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-vinyl-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound is used in the production of polymers and other materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-vinyl-benzoic acid tert-butyl ester involves its interaction with various molecular targets, depending on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new chemical bond. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-5-vinyl-benzoic acid: Similar structure but lacks the tert-butyl ester group.

    3-Chloro-5-vinyl-benzyl alcohol: Similar structure but has a hydroxyl group instead of the ester group.

    3-Chloro-5-vinyl-benzaldehyde: Similar structure but has an aldehyde group instead of the ester group.

Uniqueness

3-Chloro-5-vinyl-benzoic acid tert-butyl ester is unique due to the presence of both the chlorine atom and the vinyl group on the benzene ring, as well as the tert-butyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical syntheses and applications.

Eigenschaften

Molekularformel

C13H15ClO2

Molekulargewicht

238.71 g/mol

IUPAC-Name

tert-butyl 3-chloro-5-ethenylbenzoate

InChI

InChI=1S/C13H15ClO2/c1-5-9-6-10(8-11(14)7-9)12(15)16-13(2,3)4/h5-8H,1H2,2-4H3

InChI-Schlüssel

WFQHPWDSROURJU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.